molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine

Cat. No.: B13669592
M. Wt: 218.01 g/mol
InChI Key: HBFGBPALFRIKFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine derivatives under specific conditions. One common method includes the chlorination and fluorination of pyridopyrimidine precursors. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated products .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
  • 2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidine
  • 2,4-Dichloro-5-fluoropyrido[4,3-d]pyrimidine

Comparison: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and potency, making it a valuable candidate for further research .

Biological Activity

2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring fused with a pyridine ring, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7. The unique halogenation pattern significantly influences its chemical reactivity and biological properties.

The molecular formula of this compound is C_7H_3Cl_2F_N_2, with a molecular weight of approximately 205.06 g/mol. The halogen substituents enhance the compound's reactivity, allowing for various nucleophilic substitution reactions that are crucial for synthesizing derivatives with tailored biological activities.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific enzymes that are pivotal in cancer cell proliferation. Notably, studies have shown that this compound can induce apoptosis in various cancer cell lines and may also possess antibacterial properties.

The compound interacts with several biological targets, including kinases involved in cancer progression. The halogen atoms play a critical role in modulating the electronic properties of the molecule, enhancing its binding affinity to target proteins. The interactions lead to alterations in cellular signaling pathways that ultimately result in reduced cancer cell viability.

Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed potent inhibitory effects against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
    • The effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
  • Antibacterial Properties :
    • Preliminary investigations suggest that this compound exhibits antibacterial activity against Gram-positive bacteria, showing promise as a potential therapeutic agent for bacterial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2,6-Dichloro-7-fluoropyrido[4,3-d]pyrimidineChlorine at different positionsExhibits different biological activity profiles
2-Fluoropyrido[4,3-d]pyrimidineLacks chlorine substituentsMay have reduced reactivity compared to dichlorinated versions
2-Chloro-6-methylpyrido[4,3-d]pyrimidineContains a methyl group instead of fluorinePotentially alters pharmacokinetics and efficacy

Case Studies

Several case studies have been published regarding the synthesis and biological evaluation of derivatives based on the pyrido[4,3-d]pyrimidine scaffold:

  • Study on Anticancer Activity : A recent study evaluated various derivatives against different cancer cell lines and reported that modifications at the halogen positions significantly influenced cytotoxicity.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial potential against clinically relevant strains and found promising results that warrant further exploration.

Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H

InChI Key

HBFGBPALFRIKFS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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